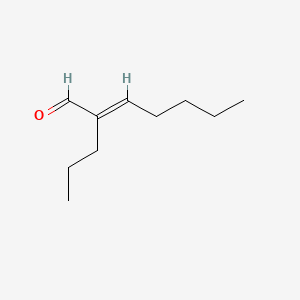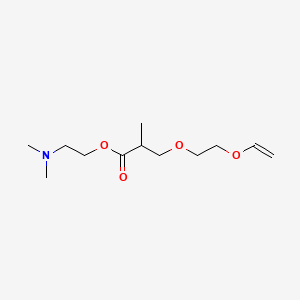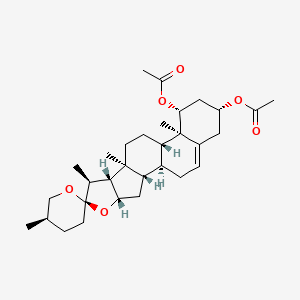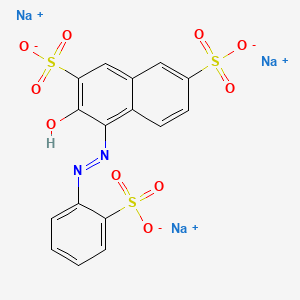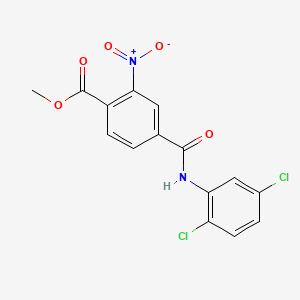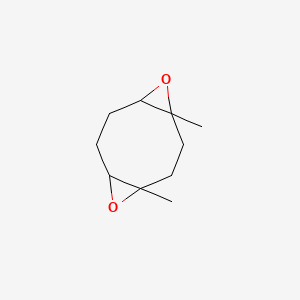![molecular formula C13H15ClO2 B12682181 2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane CAS No. 92884-33-8](/img/structure/B12682181.png)
2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[24]heptane is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with a 2-chlorophenyl and a methoxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane typically involves multiple steps. One common method starts with the reaction of 2-chlorophenyl magnesium bromide with a suitable ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one: Known for its use in medicine as an anesthetic.
2-Chlorophenol: Used as a starting material in various chemical syntheses.
Uniqueness
2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
92884-33-8 |
|---|---|
Formule moléculaire |
C13H15ClO2 |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H15ClO2/c1-15-13(10-6-2-3-7-11(10)14)12(16-13)8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
PHPVXUNJYVSFDL-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(O1)CCCC2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




